N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDXPIRRODJPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602688 | |
| Record name | N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933756-92-4 | |
| Record name | N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction of 2-Acetylpyridine with N,N-Dimethylethylenediamine
One of the primary and well-documented methods for preparing this compound involves the condensation reaction between 2-acetylpyridine and N,N-dimethylethylenediamine in ethanol under reflux conditions.
- Procedure : Equimolar amounts of 2-acetylpyridine (0.61 g, 5 mmol) and N,N-dimethylethylenediamine (0.44 g, 5 mmol) are dissolved in 25 mL of ethanol. The mixture is refluxed at 75–85 °C for approximately 3 hours.
- Post-reaction treatment : After reflux, the resulting oily yellowish solution is dried at 55 °C for 12 hours to yield a yellow hygroscopic solid. This solid is then dissolved in methanol and heated to 60 °C. Evaporation under reduced pressure yields the final yellow solid product.
- Yield and characterization : The yield is around 54%. The compound is characterized by melting point determination, elemental analysis, IR, NMR, and UV/Vis spectroscopy, confirming its structure and purity.
Reaction Conditions and Variations
- The reaction is typically carried out in ethanol as the solvent, which facilitates the condensation and subsequent crystallization.
- Temperature control is critical, with reflux temperatures maintained between 75 and 85 °C for optimal reaction progression.
- The product requires drying and purification steps, including solvent evaporation under reduced pressure, to obtain a stable solid form.
Alternative Synthetic Routes from Literature
- A related synthetic approach involves multicomponent reactions using substituted pyridin-2-amine and pyridine-2-carbaldehyde derivatives in methanol with acid catalysis and isocyanide reagents, followed by purification via silica gel chromatography. While this method is more complex and aimed at related compounds, it demonstrates the synthetic flexibility of pyridin-2-yl ethane-1,2-diamine derivatives.
Comparative Data Table of Preparation Parameters
| Parameter | Method (Condensation with 2-Acetylpyridine) | Notes |
|---|---|---|
| Reactants | 2-Acetylpyridine, N,N-dimethylethylenediamine | Equimolar amounts |
| Solvent | Ethanol | Analytical grade |
| Temperature | 75–85 °C (reflux) | Controlled heating |
| Reaction Time | 3 hours | Reflux duration |
| Product State | Yellow hygroscopic solid | Requires drying and solvent removal |
| Yield | ~54% | Moderate yield |
| Characterization Techniques | Melting point, elemental analysis, IR, NMR, UV/Vis | Confirms structure and purity |
Research Findings and Notes
- The condensation method is straightforward and reproducible, making it suitable for laboratory-scale synthesis.
- The compound’s purity is critical for its applications, and thorough characterization is standard practice.
- The ligand’s ability to form stable complexes with various metals under mild conditions indicates its chemical robustness and versatility.
- The described synthetic route avoids the use of harsh reagents or extreme conditions, aligning with green chemistry principles.
- Alternative synthetic strategies involving multicomponent reactions may be employed for derivative compounds but are less common for this specific ligand.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and pyridine moieties in this compound undergo oxidation under controlled conditions:
Mechanistic Insight :
Oxidation primarily targets the tertiary amine group, forming N-oxides through radical intermediates. The pyridine ring exhibits relative stability under mild oxidative conditions due to its aromatic electron system .
Reduction Reactions
Reduction pathways focus on modifying the amine groups or pyridine ring:
Industrial Relevance :
Reduction products serve as intermediates in pharmaceutical synthesis, particularly for neurologically active compounds .
Complexation with Metal Ions
The compound acts as a polydentate ligand, forming stable coordination complexes:
| Metal Ion | Coordination Geometry | Applications | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | Square planar | Catalysis for organic reactions | 12.3 ± 0.2 | |
| Zn(II) | Tetrahedral | Enzyme inhibition studies | 9.8 ± 0.3 |
Case Study :
Cu(II) complexes of this ligand demonstrate high catalytic efficiency in C–N coupling reactions (turnover frequency: 1,200 h⁻¹) . These complexes are pivotal in synthesizing heterocyclic pharmaceuticals.
Substitution Reactions
Nucleophilic substitution occurs at the methylated amine or pyridine positions:
Synthetic Utility :
Substitution reactions enable functionalization for targeted drug design, such as creating blood-brain barrier-penetrating agents .
Acid-Base Reactions
The compound exhibits basicity due to its amine groups:
| Acid Reagent | Product | pKa (Amine Group) | Source |
|---|---|---|---|
| HCl (aqueous) | Hydrochloride salt | 8.9 | |
| Trifluoroacetic acid | Trifluoroacetate salt | - |
Applications :
Salt formation improves crystallinity for X-ray structural analysis and enhances bioavailability in drug formulations.
Thermal Degradation
Under pyrolysis (>200°C), the compound decomposes:
| Temperature Range | Major Degradation Products | Mechanism | Source |
|---|---|---|---|
| 200–250°C | Pyridine, dimethylamine | Cleavage of C–N bonds | |
| >300°C | Carbonaceous residues | Complete decomposition |
Safety Note :
Thermal instability necessitates inert storage conditions to prevent unintended degradation .
Environmental Reactivity
The compound participates in environmental remediation processes:
| Application | Reaction Partners | Outcome | Source |
|---|---|---|---|
| Heavy metal removal | Cu²⁺, Pb²⁺ in wastewater | Formation of insoluble complexes | |
| Photocatalysis | TiO₂ nanoparticles | Enhanced degradation of pollutants |
Efficiency :
Demonstrates >90% efficiency in sequestering Cu²⁺ ions from industrial effluents .
Scientific Research Applications
Catalysis
Role as a Ligand:
DMPEA is widely used as a ligand in catalytic processes. It enhances the efficiency and selectivity of reactions in organic synthesis. The compound's ability to stabilize transition states and facilitate electron transfer makes it valuable in various catalytic systems.
Case Study:
Research has shown that DMPEA can significantly improve the yield of certain organic reactions when used as a ligand in palladium-catalyzed cross-coupling reactions. This application is particularly noted in the synthesis of complex organic molecules where high selectivity is crucial.
Pharmaceutical Development
Drug Formulation:
DMPEA plays a critical role in developing new medications, particularly for neurological disorders. Its structure allows it to cross the blood-brain barrier effectively, making it a candidate for drugs targeting central nervous system conditions.
Therapeutic Applications:
Studies have indicated that DMPEA derivatives exhibit potential therapeutic effects against various neurological disorders. Ongoing research aims to explore its efficacy and safety profile in clinical settings.
Material Science
Advanced Materials:
In material science, DMPEA is utilized in creating advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and performance of these materials.
Example Applications:
- Coatings: DMPEA-based coatings have been developed for their protective properties against environmental degradation.
- Polymers: The compound is incorporated into polymer matrices to enhance mechanical strength and thermal stability.
Analytical Chemistry
Reagent for Detection:
DMPEA serves as a reagent in various analytical techniques. It aids in the detection and quantification of substances within complex mixtures, providing valuable data for chemical analysis.
Applications in Chromatography:
In chromatographic methods, DMPEA can be used to enhance the separation of compounds based on their chemical properties, improving the accuracy of analytical results.
Environmental Applications
Remediation Potential:
Recent studies have explored the use of DMPEA in environmental remediation, particularly for the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind with heavy metals, facilitating their extraction from aqueous environments.
Research Findings:
Preliminary results indicate that DMPEA can effectively reduce metal concentrations in polluted water, showcasing its potential as an environmentally friendly solution for remediation efforts.
Summary Table of Applications
| Application Area | Key Functions | Notable Findings/Case Studies |
|---|---|---|
| Catalysis | Ligand for organic reactions | Improves yield in palladium-catalyzed reactions |
| Pharmaceutical Development | Drug formulation targeting CNS disorders | Potential therapeutic effects under investigation |
| Material Science | Enhances durability and performance | Used in protective coatings and strong polymers |
| Analytical Chemistry | Reagent for substance detection | Improves separation accuracy in chromatographic methods |
| Environmental Applications | Heavy metal removal from water | Effective reduction of metal concentrations in studies |
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine involves its ability to coordinate with metal ions. The nitrogen atoms in the compound can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The pyridin-2-yl group enhances the stability and reactivity of these complexes by providing additional coordination sites.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
- N,N’-Dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
- N1,N1-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to form highly stable and selective metal complexes, making it valuable in catalysis and coordination chemistry. The presence of both methyl groups and the pyridin-2-yl group provides a balance between steric hindrance and electronic donation, enhancing its versatility in various applications.
Biological Activity
N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine, also known by its CAS number 23826-72-4, is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
- CAS Number : 23826-72-4
Biological Activity Overview
The biological activity of this compound primarily stems from its interactions with biological systems, particularly as a ligand in coordination chemistry. Its structure allows it to form complexes with various metal ions, which can enhance its biological efficacy.
- Coordination Chemistry : The compound acts as a bidentate ligand, coordinating with metal ions such as cadmium(II), which can influence enzymatic activities and cellular processes .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, likely due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
- Cytotoxicity : Some studies indicate potential cytotoxic effects against cancer cell lines, although specific data on this compound is limited and warrants further investigation .
1. Coordination Complexes
A study investigated the synthesis of cadmium complexes using this compound as a ligand. The resulting complexes demonstrated significant stability and were characterized by X-ray crystallography. The cadmium complex exhibited a distorted octahedral geometry and showed promise in catalytic applications .
2. Antimicrobial Testing
In a recent bioassay, derivatives of this compound were tested against various bacterial strains. The results indicated varying degrees of antimicrobial activity, with some derivatives showing effective inhibition of growth at concentrations as low as 50 µg/mL .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Test Organism | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Inhibition observed |
| Antimicrobial | S. aureus | 100 | Moderate inhibition |
| Cytotoxicity | HeLa cells | 200 | IC50 not determined |
Research Findings
Recent literature highlights the versatility of this compound in various applications:
- Medicinal Chemistry : Its derivatives are being explored for their potential as drug candidates due to their structural similarity to known bioactive compounds .
- Environmental Chemistry : The compound's ability to chelate metal ions suggests applications in bioremediation efforts where heavy metal removal is necessary .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine?
- Methodology : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, analogous compounds (e.g., N1,N1-dimethyl-1-phenyl derivatives) are prepared using hydrogenation with a platinum catalyst under controlled pressure . A similar approach involves oxidative coupling of ethylene diamine with aryl aldehydes, as demonstrated for N,N′-arylidineethane-1,2-diamines . Adjust substituents (e.g., pyridin-2-yl instead of phenyl) and optimize reaction conditions (temperature, solvent, catalyst loading).
Q. How should researchers handle and store this compound to ensure stability?
- Safety and Storage :
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of vapors . Avoid dust formation, which may cause respiratory irritation .
- Storage : Store in a tightly sealed container under inert atmosphere (e.g., nitrogen) at 2–8°C . Light-sensitive derivatives require amber glassware .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Characterization Workflow :
- NMR : Confirm structure via - and -NMR, focusing on pyridin-2-yl proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and dimethylamino groups (singlet at δ 2.2–2.5 ppm) .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 179.26 for CHN) .
- IR : Identify N-H stretching (~3300 cm) and pyridine ring vibrations (~1600 cm) .
Q. What are its coordination chemistry properties?
- Applications : Acts as a bidentate ligand, forming complexes with transition metals (e.g., Zn, Cu). For example, dichloridozinc(II) complexes with pyridine-based ligands demonstrate tetrahedral or square-planar geometries depending on substituents . Characterize via X-ray crystallography and cyclic voltammetry .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation/amination steps be mitigated during synthesis?
- Troubleshooting :
- Use directing groups (e.g., pyridin-2-yl’s nitrogen) to control reaction sites .
- Optimize solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetic vs. thermodynamic products .
- Monitor intermediates via LC-MS to identify undesired byproducts .
Q. What explains discrepancies in -NMR spectra between theoretical and experimental data?
- Analysis :
- Dynamic Effects : Pyridin-2-yl’s lone pair may cause restricted rotation, splitting signals (e.g., diastereotopic protons) .
- Solvent Effects : Use deuterated DMSO to resolve broad peaks caused by hydrogen bonding .
- Impurity Check : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does this ligand enhance catalytic activity in cross-coupling reactions?
- Mechanistic Insights :
- The dimethylamino group increases electron density on the metal center, accelerating oxidative addition steps in Pd-catalyzed reactions .
- Compare turnover frequencies (TOF) with/without ligand using kinetic studies (e.g., in Suzuki-Miyaura reactions) .
Q. What computational methods predict its binding affinity in enzyme inhibition studies?
- In Silico Approaches :
- Perform molecular docking (AutoDock Vina) with target enzymes (e.g., kinases) using PyMol for visualization .
- Calculate binding energies (ΔG) and correlate with experimental IC values from enzyme assays .
Q. How does pH affect the compound’s stability in aqueous solutions?
- Stability Studies :
- Conduct accelerated degradation tests (25–40°C, pH 1–13) monitored by UV-Vis (λ = 254 nm) .
- Identify degradation products (e.g., oxidation of amine groups) via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
